

Monooctyl Phthalate-d4: A Comprehensive Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monooctyl phthalate-d4

Cat. No.: B15557701

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For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of reference standards is paramount. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for **Monooctyl phthalate-d4**, a deuterated internal standard crucial for accurate quantification in various analytical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented in a Certificate of Analysis for **Monooctyl phthalate-d4**. These values represent the certified properties of a specific batch of the material.

Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	Monooctyl phthalate-d4
Synonyms	Mono-n-octyl phthalate-d4
CAS Number	1398065-74-1[1][2][3]
Molecular Formula	C ₁₆ H ₁₈ D ₄ O ₄ [1][2]
Molecular Weight	282.37 g/mol [1][2][3][4]
Appearance	Colorless to light yellow oil
Solubility	Soluble in most organic solvents (e.g., Methanol, Acetonitrile, Chloroform)

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification
Chemical Purity	HPLC	>95%[1]
Isotopic Purity (D ₄)	Mass Spectrometry	≥98 atom % D
Deuterium Incorporation	Mass Spectrometry / NMR	Conforms to structure

Table 3: Physical and Storage Data

Parameter	Specification
Storage Condition	-20°C or colder for long-term storage
Shipping Condition	Ambient or with cold packs
Format	Neat (undiluted)

Experimental Protocols

The certified values on a CoA are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments performed to analyze **Monooctyl phthalate-**

d4.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of the substance by separating it from any non-deuterated or other impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) is commonly used for phthalate analysis.
- **Mobile Phase:** A gradient elution is typically employed, starting with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) and gradually increasing the organic solvent concentration. A common mobile phase could be a gradient of acetonitrile and water.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at a wavelength of 230 nm is suitable for phthalates.
- **Sample Preparation:** A stock solution of **Monooctyl phthalate-d4** is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). This solution is then diluted to an appropriate concentration for analysis.
- **Analysis:** The sample is injected into the HPLC system, and the resulting chromatogram is recorded. The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.

- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

- **Ionization Mode:** Electrospray ionization (ESI) in negative mode is often suitable for phthalate monoesters.
- **Mass Analyzer:** A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
- **Sample Preparation:** The sample is prepared as a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).
- **Analysis:** The sample is introduced into the mass spectrometer. For identity confirmation, the observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of **Monooctyl phthalate-d4**. For isotopic purity, the relative intensities of the peaks corresponding to the deuterated (d4) and non-deuterated (d0) forms, as well as partially deuterated species (d1, d2, d3), are measured to calculate the isotopic enrichment.

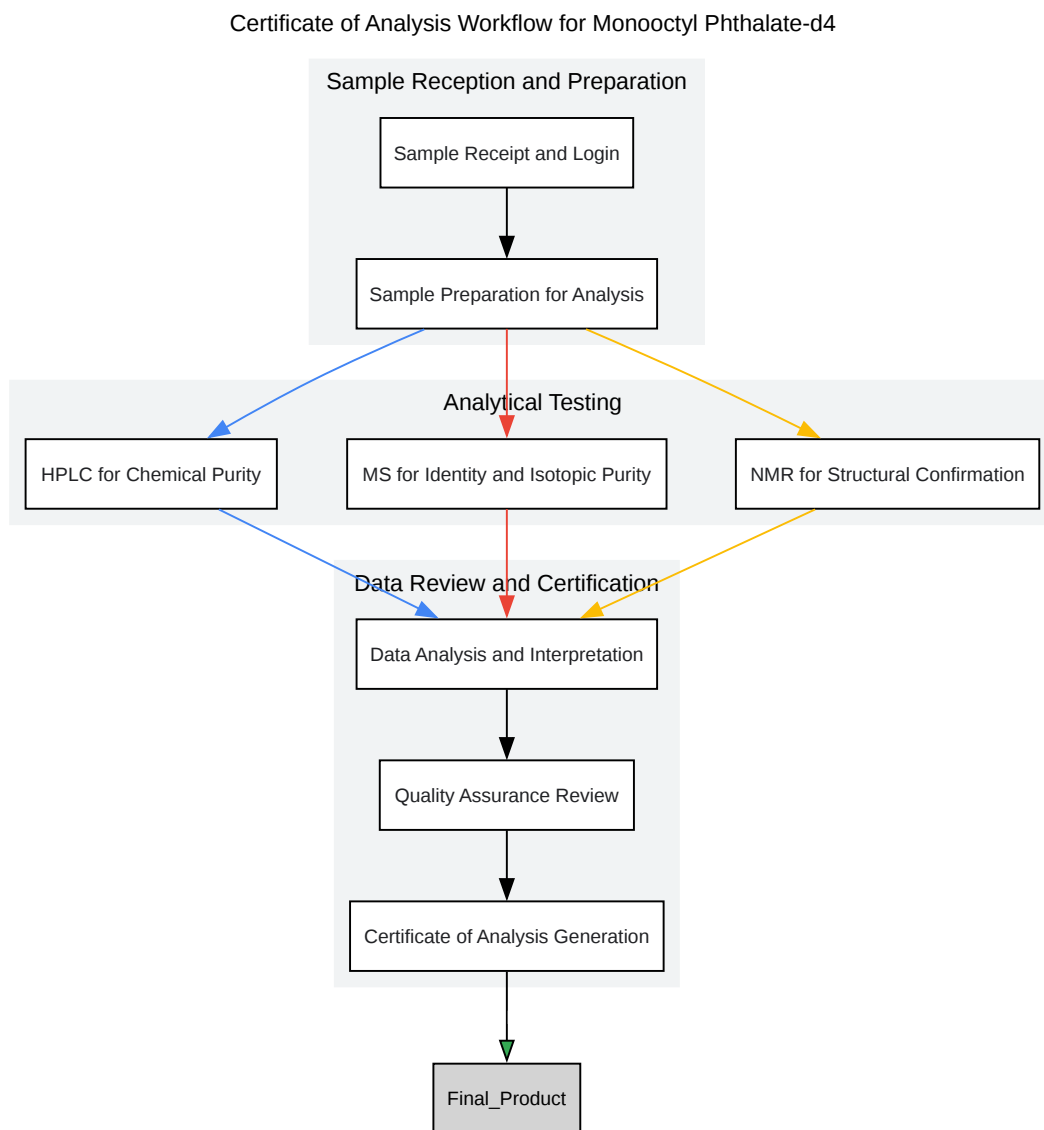
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
- **Analysis:** Both ^1H (proton) and ^{13}C (carbon) NMR spectra are acquired. In the ^1H NMR spectrum of **Monooctyl phthalate-d4**, the signals corresponding to the protons on the phthalate ring will be absent, confirming successful deuteration at these positions. The remaining signals should be consistent with the octyl chain of the molecule. The ^{13}C NMR spectrum will show all the carbon atoms in the molecule, providing further structural confirmation.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships.



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Caption: Workflow for the generation of a Certificate of Analysis.

This guide provides a comprehensive overview of the critical information contained within a Certificate of Analysis for **Monooctyl phthalate-d4**. By understanding the data presented and the experimental methods used to obtain it, researchers can ensure the quality and reliability of their analytical standards, leading to more accurate and reproducible scientific outcomes.

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- To cite this document: BenchChem. [Monooctyl Phthalate-d4: A Comprehensive Guide to its Certificate of Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557701#monooctyl-phthalate-d4-certificate-of-analysis-explained]

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Phone: (601) 213-4426

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